molecular formula C4H6BNO4 B13974514 [5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid

[5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid

Cat. No.: B13974514
M. Wt: 142.91 g/mol
InChI Key: XMWMGZRSOYFFFI-UHFFFAOYSA-N
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Description

[5-(Hydroxymethyl)-1,2-oxazol-3-yl]boronic acid is a boronic acid derivative featuring an isoxazole (1,2-oxazole) ring substituted with a hydroxymethyl group at position 5 and a boronic acid moiety at position 3. The compound’s molecular formula is C₄H₅BNO₄, with a calculated molecular weight of 141.9 g/mol. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and materials science applications .

Properties

Molecular Formula

C4H6BNO4

Molecular Weight

142.91 g/mol

IUPAC Name

[5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid

InChI

InChI=1S/C4H6BNO4/c7-2-3-1-4(5(8)9)6-10-3/h1,7-9H,2H2

InChI Key

XMWMGZRSOYFFFI-UHFFFAOYSA-N

Canonical SMILES

B(C1=NOC(=C1)CO)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid typically involves the formation of the oxazole ring followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by borylation reactions to introduce the boronic acid functionality.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific reagents to facilitate the formation of the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in [5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid can undergo oxidation to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocyclic structures.

    Substitution: The boronic acid group can participate in various substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated heterocycles.

    Substitution: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

Chemistry: [5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: This compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into the medicinal applications of this compound includes its potential use in drug development, particularly in the synthesis of molecules with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of advanced materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of [5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid involves its ability to participate in various chemical reactions due to the presence of both the oxazole ring and the boronic acid group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares [5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid with structurally related boronic acid derivatives containing heterocyclic systems:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound Hydroxymethyl (5) C₄H₅BNO₄ 141.9 High polarity, potential antimicrobial activity (inferred)
(5-Phenyl-1,2-oxazol-3-yl)boronic acid Phenyl (5) C₉H₈BNO₃ 201.0 Anticancer activity (demonstrated in arylidene heterocycles)
(3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl)boronic acid Propyl-oxadiazole (3) C₁₁H₁₃BN₂O₃ 232.0 Unknown activity; structural diversity for SAR studies
4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid Benzyl-oxadiazole (3) C₁₅H₁₂BN₂O₃ 293.1 Discontinued; used in early-stage drug discovery
Key Observations:

Polarity and Solubility : The hydroxymethyl group in the target compound increases polarity compared to phenyl or benzyl substituents, which may enhance solubility in aqueous media. This property is critical for pharmacokinetics in drug development .

Biological Activity: Phenyl-substituted analogs (e.g., (5-Phenyl-1,2-oxazol-3-yl)boronic acid) have shown anticancer activity in glioblastoma models, likely due to enhanced hydrophobic interactions with cellular targets .

Synthetic Utility : Hydrophobic substituents (e.g., phenyl, benzyl) improve stability in organic solvents, favoring their use in Suzuki-Miyaura couplings. The hydroxymethyl group may require protective group strategies to prevent side reactions during synthesis .

Antiviral and Anticancer Potential

Boronic acid derivatives are investigated for their ability to inhibit enzymes like proteases and kinases. For example:

  • Antiviral Activity : Boronic acid-containing nucleoside analogs (e.g., 4-bromobutyl boronic acid) inhibit viral replication by mimicking natural substrates .
  • Anticancer Activity : Arylidene heterocycles with boronic acids demonstrate cytotoxicity against glioblastoma cells, with potency influenced by substituent hydrophobicity . The target compound’s hydroxymethyl group could modulate selectivity for hydrophilic targets.

Stability and Reactivity

  • Hydrolytic Stability : Boronic acids with electron-withdrawing groups (e.g., hydroxymethyl) may exhibit reduced stability compared to electron-donating substituents (e.g., phenyl). This requires empirical validation.
  • Cross-Coupling Efficiency : Phenyl-substituted analogs are well-documented in Suzuki-Miyaura reactions, while polar substituents like hydroxymethyl may necessitate optimized conditions (e.g., aqueous/organic biphasic systems) .

Biological Activity

[5-(Hydroxymethyl)-1,2-oxazol-3-yl]boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of boronic acids, including this compound, often involves their ability to interact with various biomolecules. Specifically, boronic acids can form reversible covalent bonds with diols, which is crucial for their role in enzyme inhibition and modulation of cellular pathways. The oxazole ring in this compound may enhance its interaction with specific enzymes or receptors, potentially leading to altered signaling pathways within cells .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, compounds with similar oxazole structures have shown cytotoxic effects against various cancer types by inducing apoptosis .
  • Enzyme Inhibition : The compound's boronic acid moiety is known to inhibit proteasomes and certain enzymes involved in cancer progression. This inhibition can lead to the accumulation of pro-apoptotic factors within the cell .

1. Antiproliferative Activity

A study evaluated the antiproliferative effects of various boronic acid derivatives on human cancer cell lines. The results indicated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against multiple myeloma cells, suggesting strong anticancer potential .

CompoundCell LineIC50 (µM)
1RPMI-82266.66
2U2664.31
3KM310.1

2. Mechanistic Studies

In mechanistic studies, it was found that this compound could interfere with critical signaling pathways involved in cell survival and proliferation. This interference was linked to the compound's ability to bind covalently to target proteins, thereby inhibiting their function .

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